molecular formula C9H18OSi B1205901 Cyclopentene, 3-methyl-1-(trimethylsilyloxy)- CAS No. 81834-51-7

Cyclopentene, 3-methyl-1-(trimethylsilyloxy)-

Cat. No. B1205901
CAS RN: 81834-51-7
M. Wt: 170.32 g/mol
InChI Key: HVVJABULOKOAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentene, 3-methyl-1-(trimethylsilyloxy)- is an organosilicon compound.

Scientific Research Applications

Asymmetric and Diastereoselective Synthesis 1-(Trimethylsilyloxy)cyclopentene is used in the asymmetric and diastereoselective synthesis of polyfunctional (Z)-Alkenyl methyl sulfones with three stereogenic centers, showcasing its role in creating complex molecules with specific spatial arrangements (Narkevitch, Vogel, & Schenk, 2002).

Cyclization Reactions The compound also participates in cyclization reactions, such as the synthesis of 3-(methylthio)phenols and the formal cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 3-oxo-bis(methylthio)ketenacetals, resulting in regioisomeric products with acyl groups (Lubbe et al., 2013).

Cascade Reactions and Spectroscopic Investigations In another study, the reaction of 1,2,3-trimethoxybenzene with adipoyl chloride in the presence of AlCl3 produced cyclopentene derivatives through a cascade reaction involving a Friedel–Crafts acylation reaction followed by aldol condensation. These compounds were analyzed using density functional theory to determine their structural properties and intramolecular interactions (Çetinkaya, Artunç, & Menzek, 2022).

Bond Formation at Ozonide Rings 1-(Trimethylsilyloxy)cyclopentene is used in TiCl4-mediated substitution reactions to form ozonides, further demonstrating its versatility in creating complex molecular structures (Griesbaum, Quinkert, & Mccullough, 2004).

Lewis Acid-Mediated Reactions The compound is involved in Lewis acid-mediated reactions with acetals derived from various aldehydes. These reactions yield 1,3-cyclopentanedione products, showcasing its utility in synthesizing cyclic ketones (Gao & Burnell, 2006).

properties

CAS RN

81834-51-7

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

trimethyl-(3-methylcyclopenten-1-yl)oxysilane

InChI

InChI=1S/C9H18OSi/c1-8-5-6-9(7-8)10-11(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

HVVJABULOKOAGK-UHFFFAOYSA-N

SMILES

CC1CCC(=C1)O[Si](C)(C)C

Canonical SMILES

CC1CCC(=C1)O[Si](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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